1,2,3,4-Tetrahydroisoquinoline

説明

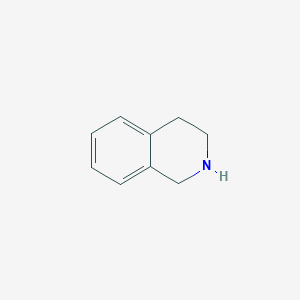

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYZHKAOTLEWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14099-81-1 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026115 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91-21-4, 14099-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W89FBX3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -15 °C | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Comprehensive Technical Guide for Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of natural products and clinically approved drugs. This bicyclic heterocyclic system, with its inherent structural rigidity and capacity for diverse substitutions, provides a versatile framework for the design of novel therapeutic agents across a wide spectrum of diseases. This technical guide offers an in-depth exploration of the THIQ core, detailing its physicochemical properties, synthetic methodologies, and extensive biological activities, with a focus on applications in drug development.

Core Structure and Physicochemical Properties

The 1,2,3,4-tetrahydroisoquinoline is a secondary amine with the chemical formula C₉H₁₁N.[1][2] Its structure consists of a benzene (B151609) ring fused to a saturated piperidine (B6355638) ring. This arrangement imparts a unique conformational character that is crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of the 1,2,3,4-Tetrahydroisoquinoline Core

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [1][3] |

| Molecular Weight | 133.19 g/mol | PubChem |

| Melting Point | -30 °C (lit.) | [3] |

| Boiling Point | 232-233 °C (lit.) | [3] |

| Density | 1.064 g/mL at 25 °C (lit.) | [3] |

| Water Solubility | 20 g/L at 20 °C | [3] |

| pKa (predicted) | 9.66 ± 0.20 | ChemicalBook |

| logP (predicted) | 1.57 | ChemAxon |

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is a well-established area of organic synthesis, with several named reactions providing efficient routes to this important heterocyclic system. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring.[4][5][6] It is a special example of the Mannich reaction.[5]

This protocol describes the synthesis of 1,1'-disubstituted THIQ alkaloids using a phosphate (B84403) buffer-catalyzed Pictet-Spengler reaction with ketone substrates.

Materials:

-

β-phenylethylamine derivative

-

Ketone

-

Methanol (B129727) (MeOH)

-

Phosphate buffer (pH 9)

-

Hydrochloric acid (2 M)

Procedure:

-

In a suitable reaction vessel, dissolve the β-phenylethylamine derivative and the ketone in a mixture of methanol and phosphate buffer (pH 9).

-

Seal the vessel and shake the reaction mixture at 70 °C for 20 hours.

-

After cooling to room temperature, adjust the pH of the mixture to 3 by the addition of 2 M HCl.

-

Remove the solvent in vacuo.

-

Suspend the residue in acetonitrile at 0 °C.

-

Filter the mixture and remove the solvent from the filtrate in vacuo to yield the desired 1,1'-disubstituted tetrahydroisoquinoline product.[7]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[8][9][10][11] These intermediates can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10]

This protocol provides a general procedure for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.

Materials:

-

β-arylethylamide substrate

-

Anhydrous Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃)

-

Methanol (MeOH)

-

Water

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

-

Add anhydrous DCM and POCl₃, and fit the flask with a reflux condenser under a nitrogen atmosphere.

-

Allow the resulting solution to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

-

Dissolve the resulting residue in a 9:1 mixture of MeOH/water and cool to 0 °C.

-

Add NaBH₄ portion-wise until the pH reaches 7.

-

Add saturated aqueous NH₄Cl dropwise, along with a small piece of ice.

-

Dilute the resulting mixture with DCM and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product, which can be purified by column chromatography.[11]

Biological Activities and Therapeutic Potential

The THIQ scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets, leading to their investigation in numerous disease areas, most notably in oncology.

Anticancer Activity

THIQ derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][12][13] The mechanism of action often involves the modulation of key signaling pathways involved in cell survival and apoptosis.

Table 2: Anticancer Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Source |

| GM-3-18 | HCT116 | 0.9 - 10.7 | [12] |

| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [12] |

| MDA-MB-231 | 0.37 (µg/mL) | [12] | |

| Ishikawa | 0.01 (µg/mL) | [12] | |

| 1-benzoyl amino-THIQ | Ishikawa | 0.23 (µg/mL) | [2] |

| MCF-7 | 0.63 (µg/mL) | [2] | |

| MDA-MB-231 | 0.74 (µg/mL) | [2] | |

| Compound 7e | A549 | 0.155 | [13] |

| Compound 8d | MCF7 | 0.170 | [13] |

| Quinoline 13 | HeLa | 8.3 | [14] |

| Tetrahydroquinoline 18 | HeLa | 13.15 | [14] |

Enzyme Inhibition

The THIQ core has also served as a template for the design of potent enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound ID | Enzyme | Kₑ/Kᵢ/IC₅₀ (nM/µM) | Source |

| 3-dimethylamino analog | Orexin-1 Receptor | Kₑ = 21 nM | [15] |

| 4-pyridinylmethyl analog | Orexin-1 Receptor | Kₑ = 96.4 nM | [15] |

| Compound 9a | Orexin-1 Receptor | Kₑ = 5.7 nM | [15] |

| Compound 13a | PDE4B | IC₅₀ = 0.88 µM | [15] |

| Compound 7e | CDK2 | IC₅₀ = 0.149 µM | [13][16] |

| Compound 8d | DHFR | IC₅₀ = 0.199 µM | [13][16] |

| Quercetin-THIQ (2b) | Na⁺, K⁺-ATPase | 50-fold decrease in IC₅₀ vs Quercetin | [17] |

Signaling Pathways Modulated by THIQ Derivatives

The therapeutic effects of THIQ compounds are often attributed to their ability to interfere with critical cellular signaling pathways. Two notable examples are the NF-κB and the Bcl-2/Mcl-1 apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in many cancers. Some THIQ derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by THIQ derivatives.

Bcl-2/Mcl-1 Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, promoting their survival. THIQ derivatives have been developed to inhibit these proteins, thereby inducing apoptosis.

Caption: THIQ derivatives promote apoptosis by inhibiting Bcl-2/Mcl-1.

Experimental Workflow for THIQ Drug Discovery

The development of novel THIQ-based therapeutic agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical drug discovery workflow for THIQ-based compounds.

Key Biological Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in 96-well plates

-

Test compounds (THIQ derivatives)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plate reader

Procedure:

-

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of the THIQ derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT Reagent to each well.

-

Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.

-

Add 100 µL of Detergent Reagent (MTT solvent) to each well to dissolve the formazan (B1609692) crystals.

-

Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker may be required to fully dissolve the formazan.

-

Record the absorbance at 570 nm using a microplate reader.[18][19]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline core continues to be a highly valuable scaffold in the field of drug discovery. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued exploration for the development of novel therapeutics. This guide provides a foundational understanding of the key aspects of THIQ chemistry and biology, intended to support researchers and scientists in their efforts to leverage this privileged structure for the discovery of next-generation medicines.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. organicreactions.org [organicreactions.org]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. atcc.org [atcc.org]

- 19. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinoline from Phenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting phenethylamine (B48288) into the valuable 1,2,3,4-tetrahydroisoquinoline (THIQ) core structure. This foundational heterocyclic motif is prevalent in a wide array of natural products and pharmaceutically active compounds. The following sections detail the key synthetic strategies, provide in-depth experimental protocols, and present quantitative data to facilitate comparison and application in a research and development setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. Its synthesis from readily available phenethylamine derivatives is a cornerstone of heterocyclic chemistry. The two most prominent and historically significant methods for achieving this transformation are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. This guide will explore both of these classical routes, along with modern variations that offer improved yields, reduced reaction times, and milder conditions.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a tetrahydroisoquinoline.[1] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[2]

Reaction Mechanism & Workflow

The generally accepted mechanism for the Pictet-Spengler reaction involves the initial formation of an iminium ion from the phenethylamine and an aldehyde under acidic catalysis. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final 1,2,3,4-tetrahydroisoquinoline product.

References

Natural Sources of 1,2,3,4-Tetrahydroisoquinoline Alkaloids: A Technical Guide

Executive Summary: 1,2,3,4-Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse class of natural products with significant pharmacological importance. This technical guide provides a comprehensive overview of their natural sources, biosynthesis, and isolation. It details their occurrence in terrestrial plants, marine invertebrates, and microorganisms. Furthermore, this document outlines detailed experimental protocols for their extraction and purification, presents quantitative data on their prevalence, and illustrates key biosynthetic and signaling pathways using standardized diagrams to support researchers and professionals in drug discovery and development.

Introduction to 1,2,3,4-Tetrahydroisoquinoline Alkaloids

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in one of the largest families of alkaloids found in nature. These compounds are biosynthetically derived from aromatic amino acids, typically tyrosine or phenylalanine. Their structural diversity is vast, ranging from simple, single-ring structures to complex, polycyclic systems such as the tris-THIQ alkaloids.

THIQ-based compounds, both natural and synthetic, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[1][2][3] The remarkable therapeutic potential of this class is highlighted by clinically used drugs like the analgesic morphine, the antibacterial berberine (B55584), and the potent antitumor agent trabectedin (B1682994) (Ecteinascidin 743), which was originally isolated from a marine source.[3][4][5] This guide focuses on the natural origins of these valuable compounds, providing a foundational resource for their further study and exploitation.

Natural Sources of THIQ Alkaloids

THIQ alkaloids are widely distributed across different biological kingdoms. They have been isolated from a variety of higher plants, marine organisms, and microorganisms.

Plant Sources

Higher plants are the most prolific source of THIQ alkaloids.[6] Specific plant families are known to be particularly rich in these compounds:

-

Papaveraceae: The opium poppy (Papaver somniferum) is perhaps the most famous source, producing complex benzylisoquinoline alkaloids like morphine and codeine, which are biosynthetically derived from the THIQ precursor (S)-reticuline.[4]

-

Cactaceae, Chenopodiaceae, and Fabaceae: These families are known to produce simple THIQ alkaloids.[7] For example, salsolidine (B1215851) is a simple THIQ found in plants of the Salsola genus.

-

Menispermaceae, Berberidaceae, and Ranunculaceae: These families are rich sources of bisbenzylisoquinoline alkaloids, which are formed by the coupling of two benzyl-THIQ units.[4]

-

Calycotome villosa: The seeds of this plant have been shown to contain calycotomine, a substituted THIQ.[8]

Marine Sources

The marine environment, known for its unique biodiversity, is a significant source of structurally complex and potent THIQ alkaloids.[4][9]

-

Marine Sponges: Sponges of the Xestospongia and Neopetrosia genera produce a series of cytotoxic THIQ-quinone alkaloids known as renieramycins.[4][7] These compounds are of great interest for their potent antitumor profiles.

-

Marine Tunicates (Ascidians): The Caribbean tunicate Ecteinascidia turbinata is the source of one of the most important marine-derived drugs, trabectedin (Ecteinascidin 743).[5][10][11] Ecteinascidins are complex tris-THIQ alkaloids with powerful antitumor activity.[10][12] Initially isolated from the tunicate, the true producer was later identified as a bacterial symbiont, Candidatus Endoecteinascidia frumentensis.[10]

Microbial Sources

Microorganisms, particularly bacteria, are the biosynthetic origin of several THIQ antibiotics.[4]

-

Streptomyces species: These bacteria are known to produce THIQ antibiotics such as saframycin A, naphthyridinomycin, and quinocarcin.[4]

-

Myxococcus xanthus: This myxobacterium produces saframycin Mx1.[4]

-

Pseudomonas fluorescens: This bacterium is the source of safracin-B.[4]

Quantitative Analysis of THIQ Alkaloids in Natural Sources

The concentration of THIQ alkaloids in natural sources can vary significantly based on the species, geographical location, time of harvest, and the specific plant part or organism tissue. Quantitative analysis is crucial for assessing the viability of a source for commercial extraction. The data below, compiled from various studies, provides examples of alkaloid content in different sources.

| Alkaloid Class/Name | Natural Source | Plant/Organism Part | Yield/Concentration | Reference(s) |

| Total Alkaloids | Crinum zeylanicum | Bulb | 4.62% - 22.14% (depending on solvent) | [6] |

| Total Alkaloids | Hannoa undulata | Leaves | 0.72% / g | [13] |

| Ecteinascidin 743 | Ecteinascidia turbinata | Whole Tunicate | ~1 mg/kg (wet weight) | [10][11] |

| Calycotomine | Calycotome villosa | Seeds | 0.5% (from 100g seeds) | [8] |

Biosynthesis of THIQ Alkaloids

The core structure of THIQ alkaloids is formed through the Pictet-Spengler reaction .[14][15] This fundamental biosynthetic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][14][15]

In plants, the biosynthesis of most complex THIQ alkaloids begins with the amino acid L-tyrosine, which is converted to dopamine (B1211576). The enzyme-catalyzed Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which is also derived from tyrosine, is a key step. This reaction is catalyzed by norcoclaurine synthase (NCS) and forms the central precursor, (S)-norcoclaurine.[4][16] A series of subsequent enzymatic modifications (O-methylation, N-methylation, hydroxylation) leads to the pivotal intermediate (S)-reticuline , from which a vast array of different structural classes of THIQ alkaloids branch out.[4][7]

Caption: Biosynthesis of (S)-Reticuline, a key THIQ precursor.

Experimental Protocols for Isolation and Characterization

The isolation and purification of THIQ alkaloids from natural sources rely on their basicity and solubility characteristics. The general strategy involves solvent extraction followed by acid-base partitioning and chromatographic separation.

Generalized Workflow

The following diagram illustrates a standard workflow for the isolation of THIQ alkaloids from a plant source. This process is adaptable for other types of source materials.

Caption: General experimental workflow for THIQ alkaloid isolation.

Detailed Methodologies

This protocol provides a generalized, step-by-step procedure for the isolation of THIQ alkaloids from dried plant material.[17][18][19][20]

-

Sample Preparation and Extraction:

-

Grind the dried plant material (e.g., 100 g of seeds) into a moderately coarse powder.[18]

-

Moisten the powder with water and mix thoroughly with an alkaline substance like calcium hydroxide (B78521) (lime) or ammonium (B1175870) hydroxide to liberate the free alkaloid bases from their salt forms.[17]

-

Perform an exhaustive extraction using an organic solvent such as chloroform (B151607), ether, or methanol (B129727) in a Soxhlet apparatus for 24-48 hours. Alternatively, use maceration or percolation methods.[6][8]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude organic extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude organic extract in a suitable organic solvent (e.g., chloroform).

-

Transfer the solution to a separatory funnel and extract it multiple times with a dilute aqueous acid (e.g., 2-5% HCl or H₂SO₄).[18][20] The basic alkaloids will form salts and move into the aqueous layer, while neutral and acidic impurities remain in the organic phase.

-

Combine the aqueous acid extracts and discard the organic layer.

-

Slowly add a base (e.g., concentrated NH₄OH) to the aqueous solution until the pH reaches 9-10 to precipitate the free alkaloid bases.[20]

-

Extract the alkaline aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).[20]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain an enriched crude alkaloid fraction.

-

-

Chromatographic Separation and Purification:

-

Prepare a chromatography column by making a slurry of an adsorbent (silica gel is common, but basic alumina (B75360) may be preferred to avoid altering the alkaloids) in a non-polar solvent like hexane (B92381) or chloroform.[21][22][23]

-

Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.[21]

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).[20][24]

-

Collect fractions sequentially and monitor the separation using Thin Layer Chromatography (TLC), often visualizing spots with reagents like Dragendorff's or iodoplatinate.[19][24]

-

Combine the fractions containing the pure target compound, as identified by TLC.

-

Evaporate the solvent from the combined pure fractions to yield the isolated THIQ alkaloid, which can be further purified by recrystallization.

-

Structural Elucidation Techniques

Once a pure compound is isolated, its structure must be determined. A combination of spectroscopic techniques is employed for this purpose:[8][25][26]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues about the molecular formula and structural components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HMQC, HMBC) are used to establish the connectivity between atoms and finalize the structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the nature of the chromophore.

-

X-ray Crystallography: When a suitable crystal can be grown, this technique provides an unambiguous determination of the complete 3D structure and stereochemistry.[8]

Biological Activity and Associated Signaling Pathways

Overview of Pharmacological Effects

THIQ alkaloids demonstrate a wide array of pharmacological activities, making them valuable lead compounds in drug discovery.[2][3] Key activities include:

-

Antitumor Activity: Many THIQs, especially complex marine alkaloids like the ecteinascidins and renieramycins, show potent cytotoxicity against various cancer cell lines by interacting with DNA.[5][9][10]

-

Antimicrobial and Antiviral Activity: Compounds like berberine interfere with viral replication pathways and exhibit broad-spectrum antibacterial effects.[27]

-

Central Nervous System (CNS) Effects: The THIQ scaffold is present in molecules that act on the CNS, including analgesics (morphine) and compounds investigated for neurodegenerative disorders.[2]

-

Anti-inflammatory Effects: Some isoquinoline (B145761) alkaloids can suppress inflammatory responses by inhibiting pathways like NF-κB.[27][28]

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[28][29] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline alkaloids, including berberine, have been shown to exert their anticancer effects by modulating the MAPK/ERK pathway.[27][28] They can induce apoptosis in cancer cells by increasing the phosphorylation of stress-activated kinases like p38-MAPK and JNK, while sometimes inhibiting the pro-survival ERK signaling.[28]

Caption: Modulation of the MAPK/ERK pathway by THIQ alkaloids.

Conclusion and Future Perspectives

1,2,3,4-Tetrahydroisoquinoline alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their widespread occurrence in plants, marine organisms, and microbes provides a rich reservoir for the discovery of new therapeutic agents. While classical extraction and isolation methods remain effective, advancements in metabolic engineering and synthetic biology offer promising avenues for the sustainable production of these complex molecules, bypassing the challenges of low natural abundance.[4] Continued exploration of natural sources, coupled with detailed investigation into their mechanisms of action and signaling pathways, will undoubtedly fuel the development of next-generation drugs derived from the versatile THIQ scaffold.

References

- 1. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antitumor activity of the novel marine agent, ecteinascidin-743 (ET-743, NSC-648766) against human tumors explanted from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias | MDPI [mdpi.com]

- 9. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. arcjournals.org [arcjournals.org]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 16. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 18. uobabylon.edu.iq [uobabylon.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. column-chromatography.com [column-chromatography.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 27. mdpi.com [mdpi.com]

- 28. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This has led to significant interest within the medicinal chemistry community, with extensive research focused on the design, synthesis, and biological evaluation of novel THIQ analogs.[3] This technical guide provides a comprehensive overview of the multifaceted biological activities of THIQ derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms.

Core Synthetic Strategies

The construction of the THIQ core is primarily achieved through several well-established synthetic methodologies. The most common of these is the Pictet-Spengler condensation , a reaction that involves the cyclization of a β-phenylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[1] Another widely used method is the Bischler-Napieralski reaction , which proceeds through the cyclization of an N-acyl-β-phenylethylamine followed by reduction of the resulting dihydroisoquinoline intermediate.[4] More contemporary approaches, such as multicomponent reactions (MCRs), have also been employed to generate diverse libraries of THIQ derivatives in an efficient, one-pot manner.[5]

Figure 1: Core synthetic strategies for the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold.

Anticancer Activity

THIQ derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[6] The mechanisms underlying their anticancer activity are diverse and include the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, and the targeting of specific enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[7][8]

One study detailed the design and synthesis of THIQ derivatives as KRas inhibitors, with some compounds showing significant activity against various colon cancer cell lines.[6][9] Another series of THIQ derivatives was developed as potent inhibitors of the NF-κB signaling pathway, which is often constitutively active in cancer cells, leading to cell proliferation and suppression of apoptosis.[7]

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Biological Target | IC50 / GI50 (µM) | Reference |

| GM-3-18 | Colon Cancer Lines | KRas | 0.9 - 10.7 | [9] |

| 5d (HSR1304) | Various Human Cancer Cell Lines | NF-κB Nuclear Translocation | 1.591 - 2.281 | [7] |

| 1-Benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa, MCF-7, MDA-MB-231 | Not Specified | 0.23, 0.63, 0.74 µg/mL | [10] |

| 7e | A549 (Lung Cancer) | CDK2 | 0.155 | [8] |

| 8d | MCF7 (Breast Cancer) | DHFR | 0.170 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of THIQ derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the cells are treated with various concentrations of the THIQ derivatives (typically in a series of dilutions) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

1,2,3,4-Tetrahydroisoquinoline in Neurodegenerative Disorders: A Technical Guide

Abstract: 1,2,3,4-Tetrahydroisoquinoline (TIQ) and its derivatives are a class of endogenous and exogenous compounds implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. Structurally similar to the neurotoxin MPTP, these molecules exhibit a dual role, capable of exerting both neurotoxic and neuroprotective effects. This technical guide provides an in-depth analysis of the synthesis, metabolism, and multifaceted role of TIQ in neurodegeneration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in TIQ research. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction

1,2,3,4-Tetrahydroisoquinolines (TIQs) are alkaloids that can be found in various foods and are also synthesized endogenously in the mammalian brain.[1][2] Their structural resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a known inducer of parkinsonism, has led to extensive investigation into their potential role as endogenous neurotoxins.[1] The primary mechanism of endogenous TIQ synthesis is the Pictet-Spengler condensation of biogenic amines, such as dopamine (B1211576), with aldehydes or keto acids.[1] This guide explores the complex and often contradictory roles of TIQ and its derivatives in neurodegenerative disorders, focusing on their neurotoxic and neuroprotective mechanisms.

Biosynthesis and Metabolism of 1,2,3,4-Tetrahydroisoquinoline

The primary pathway for the formation of TIQs in the brain is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. For instance, dopamine can condense with its metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), to form tetrahydropapaveroline (B182428) (THP), a TIQ derivative.[1]

Once formed, TIQs can undergo further metabolism, including N-methylation, which may enhance their neurotoxicity, potentially through mechanisms similar to the conversion of MPTP to its toxic metabolite MPP+.[1]

Quantitative Analysis of TIQ in Neurodegenerative Disorders

The concentration of TIQ and its derivatives has been found to be altered in the brains and cerebrospinal fluid (CSF) of patients with Parkinson's disease. While comprehensive data across all brain regions remains an active area of research, studies have consistently shown elevated levels of certain TIQ derivatives.

| Compound | Matrix | Condition | Concentration (ng/mL) | Fold Change | Reference |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | CSF | Parkinson's Disease | 1.17 ± 0.35 | ~3x | [3][4][5] |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | CSF | Control | 0.40 ± 0.10 | - | [3][5] |

The Dichotomous Role of TIQ: Neurotoxicity vs. Neuroprotection

Research into the effects of TIQ on neuronal health has revealed a complex, dualistic nature. Depending on the specific derivative, concentration, and cellular context, TIQs can either promote neuronal death or protect against it.

Neurotoxic Mechanisms

The neurotoxic properties of TIQs are primarily attributed to their ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis.

-

Oxidative Stress: Certain TIQ derivatives can undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[1]

-

Mitochondrial Dysfunction: TIQs have been shown to inhibit complex I of the mitochondrial respiratory chain, similar to the action of MPP+. This inhibition impairs cellular energy production and increases ROS generation, contributing to neuronal damage.[6]

-

Apoptosis: TIQs can trigger the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3.[4]

Neuroprotective Mechanisms

Conversely, some TIQ derivatives have demonstrated neuroprotective properties, suggesting a potential therapeutic role.

-

Antioxidant Activity: Certain TIQs can act as free radical scavengers, directly neutralizing ROS and reducing oxidative stress.

-

Modulation of Dopamine Metabolism: TIQs can influence dopamine turnover and metabolism, which may have protective effects in the context of Parkinson's disease.

-

ERK Signaling Pathway: Some synthetic TIQ derivatives have been shown to activate the ERK-dependent signaling pathway, which is involved in promoting cell survival and neuroprotection. These compounds can also modulate the proteolytic processing of amyloid precursor protein (APP), suggesting a potential role in Alzheimer's disease.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of TIQ in neurodegenerative disorders.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline (Pictet-Spengler Reaction)

Objective: To synthesize 1,2,3,4-tetrahydroisoquinoline from a β-arylethylamine and a carbonyl compound.

Materials:

-

β-phenylethylamine

-

Formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde)

-

Hydrochloric acid (concentrated)

-

Solvent (e.g., water, ethanol)

-

Reaction vessel with reflux condenser

-

Magnetic stirrer and heating mantle

-

Extraction funnel

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve β-phenylethylamine in the chosen solvent in the reaction vessel.

-

Add concentrated hydrochloric acid to the solution to form the amine salt.

-

Add formaldehyde to the reaction mixture.

-

Heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2,3,4-tetrahydroisoquinoline.

-

Purify the product by distillation or chromatography as needed.

In Vitro Neurotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of TIQ derivatives on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

TIQ derivatives of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the TIQ derivatives in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of TIQ derivatives. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner of apoptosis, in cells treated with TIQ derivatives.

Materials:

-

Cells treated with TIQ derivatives

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)

-

Assay buffer

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat cells with TIQ derivatives to induce apoptosis.

-

Lyse the cells to release their cytoplasmic contents.

-

Quantify the protein concentration of the cell lysates.

-

Add a standardized amount of cell lysate to each well of a 96-well plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for a specified time, allowing the active caspase-3 to cleave the substrate.

-

Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Determine the caspase-3 activity relative to a control or a standard curve.

Conclusion

1,2,3,4-Tetrahydroisoquinoline and its derivatives represent a fascinating and complex area of research in the field of neurodegenerative disorders. Their dual capacity to act as both neurotoxins and neuroprotective agents underscores the intricate nature of the molecular mechanisms underlying diseases like Parkinson's and Alzheimer's. The elevated levels of certain TIQ derivatives in patients with Parkinson's disease suggest their potential as biomarkers. However, further research is imperative to fully elucidate their roles in disease pathogenesis and to explore their therapeutic potential. The experimental protocols and signaling pathways detailed in this guide provide a framework for continued investigation into this critical area of neuroscience.

References

- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of 1,2,3,4-tetrahydroisoquinoline compounds"

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action through which THIQ derivatives exert their pharmacological effects. The core focus is on their interactions with dopamine (B1211576) receptors, inhibition of monoamine oxidase enzymes, and modulation of amyloid precursor protein processing. This document consolidates quantitative pharmacological data, details key experimental methodologies, and illustrates the associated signaling pathways and workflows to serve as a critical resource for researchers in neuroscience, medicinal chemistry, and drug development.

Core Mechanisms of Action

The biological effects of THIQ compounds are multifaceted, stemming from their ability to interact with several key protein targets within the central nervous system and other tissues. The three principal and most extensively studied mechanisms are:

-

Interaction with Dopamine Receptors: THIQ derivatives are prominent modulators of dopaminergic neurotransmission, with various analogs acting as agonists or antagonists at D2-like (D2, D3, D4) and, to a lesser extent, D1-like (D1, D5) dopamine receptors.[1] This interaction is fundamental to their potential application in treating neuropsychiatric disorders like Parkinson's disease and schizophrenia.[1][2]

-

Inhibition of Monoamine Oxidase (MAO): Certain THIQ compounds, most notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), are effective inhibitors of both MAO-A and MAO-B.[3][4] By inhibiting these enzymes, they prevent the degradation of monoamine neurotransmitters (dopamine, serotonin, norepinephrine), thereby increasing their synaptic availability.[5][6] This mechanism underlies their neuroprotective and potential antidepressant effects.[3][5]

-

Modulation of Amyloid Precursor Protein (APP) Processing: A distinct class of THIQ derivatives has been shown to influence the proteolytic processing of APP, a key event in the pathogenesis of Alzheimer's disease.[7] These compounds can promote the non-amyloidogenic pathway by stimulating α-secretase activity (sAPPα release) via ERK-dependent signaling and can also directly inhibit γ-secretase, reducing the production of amyloid-β (Aβ) peptides.[7]

Quantitative Pharmacological Data

The affinity and potency of THIQ compounds at their respective targets are critical for understanding their structure-activity relationships (SAR) and therapeutic potential. The following tables summarize key quantitative data from published literature.

Table 1: Dopamine Receptor Binding Affinities of Representative THIQ Compounds

| Compound | Receptor Subtype | Ki (nM) | Selectivity (D2 vs D3) | Reference |

| Compound 31 | D3 | ~4 (pKi 8.4) | 150-fold for D3 | [8] |

| D2 | ~600 | [8] | ||

| Compound 51 | D3 | 12 | 123-fold for D3 | [1] |

| D2 | 1476 | [1] | ||

| (S)-4e x HCl | NMDA (PCP site) | 37.4 | N/A | [9] |

Note: pKi of 8.4 corresponds to a Ki of approximately 4 nM.

Table 2: Monoamine Oxidase (MAO) Inhibition by Representative THIQ Compounds

| Compound | Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 1-Methyl-THIQ (1MeTIQ) | MAO-A & MAO-B | Not specified, but potent | Reversible | [3][4][5] |

| N-Methyl-THIQ (NMTIQ) | MAO-A (human brain) | Km = 571 | Substrate | [10] |

| MAO-B (human brain) | Km = 463 | Substrate | [10] |

Key Signaling Pathways

Dopamine D2/D3 Receptor Signaling

THIQ compounds targeting D2-like receptors modulate downstream signaling by influencing the activity of adenylyl cyclase. As these receptors are coupled to inhibitory G-proteins (Gαi/o), their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Signaling pathway for THIQ compounds acting on Gαi/o-coupled D2/D3 dopamine receptors.

MAO Inhibition and Dopamine Metabolism

1MeTIQ protects dopaminergic neurons by inhibiting MAO. This action shifts dopamine catabolism away from the MAO-dependent pathway, which produces oxidative stress via hydrogen peroxide (H₂O₂) generation, towards the COMT-dependent pathway.[5]

Caption: Mechanism of neuroprotection by 1-Methyl-THIQ via MAO inhibition.

APP Processing Modulation via ERK Signaling

Certain THIQ derivatives promote the cleavage of APP by α-secretase, a process regulated by the ERK/MAPK signaling pathway.[7][11] This shifts APP processing towards the non-amyloidogenic pathway, increasing the production of the neuroprotective sAPPα fragment.

Caption: THIQ-mediated stimulation of non-amyloidogenic APP processing via the ERK pathway.

Experimental Protocols & Workflows

Dopamine Receptor Binding Assay (Competitive)

This protocol outlines a standard radioligand competition binding assay to determine the affinity (Ki) of test THIQ compounds for a specific dopamine receptor subtype.[2][12]

Workflow:

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Crude membrane fractions containing the dopamine receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor) or brain tissue (e.g., striatum) by homogenization in ice-cold buffer followed by differential centrifugation.[2]

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[2]

-

Incubation: In a 96-well plate, incubate receptor membranes (e.g., 10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]Spiperone for D2/D3 receptors) and varying concentrations of the unlabeled THIQ test compound.

-

Non-Specific Binding (NSB): A parallel set of tubes containing a high concentration (e.g., 10 µM) of a standard unlabeled antagonist (e.g., (+)-butaclamol) is used to determine NSB.[2]

-

Termination and Filtration: After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.[2]

-

Washing: Filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated as Total Binding - Non-Specific Binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro MAO Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC₅₀ of THIQ compounds against MAO-A and MAO-B using a commercially available kit that measures the production of hydrogen peroxide (H₂O₂).[13][14][15]

Workflow:

References

- 1. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Amyloid Precursor Protein Catabolism Involves the Mitogen-Activated Protein Kinase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

The Evolving Landscape of Tetrahydroisoquinolines: A Technical Guide to Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline (THIQ) Analogs.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1] The inherent structural rigidity and conformational constraints of the THIQ nucleus, coupled with its synthetic tractability, have made it a fertile ground for the development of novel therapeutic agents across diverse disease areas. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships of THIQ analogs, focusing on their anticancer, antibacterial, and receptor-modulating properties. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation THIQ-based therapeutics.

Anticancer Activity of THIQ Analogs: Targeting Cellular Proliferation

A significant body of research has focused on the development of THIQ derivatives as potent anticancer agents.[2] These compounds exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization, a critical process for cell division.[1][2]

Inhibition of Tubulin Polymerization

THIQ analogs designed as tubulin polymerization inhibitors often mimic the binding of natural products like colchicine (B1669291) to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1] The antiproliferative activity of these compounds is typically evaluated using cytotoxicity assays such as the MTT assay, while their direct effect on microtubule formation is confirmed through in vitro tubulin polymerization assays.

Table 1: Anticancer Activity of Representative THIQ Analogs

| Compound ID | Structure | Cell Line | Assay Type | IC50 (µM) | Reference |

| GM-3-121 | N-(4-ethylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | MCF-7 | Antiproliferative | 0.00043 (as 0.43 µg/mL) | [3] |

| MDA-MB-231 | Antiproliferative | 0.00037 (as 0.37 µg/mL) | [3] | ||

| Ishikawa | Antiproliferative | 0.00001 (as 0.01 µg/mL) | [3] | ||

| Compound 17 | 6,7-dimethoxy-1-(4-nitrophenyl)-2-(4-styrylbenzoyl)-1,2,3,4-tetrahydroisoquinoline | A549 | Antiproliferative | 0.025 | [4] |

| Compound 7e | 4-(4,6-diamino-2-(4-(dimethylamino)phenyl)-1,3,5-triazin-2-yl)-5,6,7,8-tetrahydroisoquinoline | A549 | Cytotoxicity | 0.155 | [5] |

| Compound 8d | 2-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydrothieno[2,3-c]isoquinoline-3-carbonitrile | MCF-7 | Cytotoxicity | 0.170 | [5] |

Experimental Protocols: Anticancer Activity Assessment

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ analog and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) as microtubules are formed.

Procedure:

-

Reaction Setup: In a 96-well plate, combine purified tubulin protein (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with the test compound at various concentrations.

-

Initiation of Polymerization: Initiate the polymerization reaction by adding guanosine-5'-triphosphate (GTP) to a final concentration of 1 mM and incubating the plate at 37°C.

-

Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the change in absorbance over time. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a vehicle control.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of a THIQ analog in a mouse model.

Workflow:

Antibacterial Activity of THIQ Analogs

Tetrahydroisoquinoline derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6] The antibacterial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of Representative THIQ Analogs

| Compound ID | Structure | Bacteria | MIC (µg/mL) | Reference |

| Compound 5p | Quinoxaline-based C-2 amine-substituted analog | S. aureus | 4 | [6] |

| B. subtilis | 8 | [6] | ||

| MRSA | 8 | [6] | ||

| E. coli | 4 | [6] |

Experimental Protocol: Antibacterial Susceptibility Testing

Broth Microdilution Method (Following CLSI Guidelines)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Serial Dilution: Prepare two-fold serial dilutions of the THIQ analog in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).

THIQ Analogs as Modulators of CNS Receptors

The THIQ scaffold is a key pharmacophore for ligands targeting various G protein-coupled receptors (GPCRs) in the central nervous system, including dopamine (B1211576), opioid, and sigma receptors.[10][11][12] The modulation of these receptors is critical for the treatment of numerous neurological and psychiatric disorders.

Dopamine Receptor Ligands

THIQ-based compounds have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype.[13] Their binding affinity is typically determined using radioligand binding assays.

Table 3: Dopamine D2 Receptor Binding Affinity of Representative THIQ Analogs

| Compound | Structure | Radioligand | Kᵢ (nM) | Reference |

| Compound 6 | 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate | [³H]Spiperone | < 0.3 | [13] |

| Compound 7 | 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate | [³H]Spiperone | < 0.3 | [13] |

| Compound 1a | N-(1-ethyl-2-methylpyrrolidin-2-yl)methyl-5-phenyl-1H-pyrrole-3-carboxamide | [³H]YM-09151-2 | low µM range | |

| Compound 1f | N-(1-ethyl-2-methylpyrrolidin-2-yl)methyl-5-(2-chlorophenyl)-1H-pyrrole-3-carboxamide | [³H]YM-09151-2 | low µM range |

Dopamine D2 Receptor Signaling Pathway

Opioid Receptor Modulators

The THIQ framework is also present in a number of opioid receptor modulators.[11][12] Their functional activity as agonists or antagonists can be determined using assays such as the GTPγS binding assay.

Table 4: Opioid Receptor Activity of Representative THIQ Analogs

| Compound | Receptor | Assay Type | Kₑ (nM) | EC₅₀ (nM) | Reference |

| Compound 13 | κ-opioid | [³⁵S]GTPγS (antagonist) | 0.058 | - | [11] |

| Compound 14 | κ-opioid | [³⁵S]GTPγS (antagonist) | 0.20 | - | [11] |

| Compound 12 | κ-opioid | [³⁵S]GTPγS (antagonist) | 0.37 | - | [12] |

| Compound 46 | µ-opioid | [³⁵S]GTPγS (agonist) | - | 149 |

Mu-Opioid Receptor Signaling Pathway

Sigma Receptor Ligands

THIQ derivatives have also been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

Sigma-1 Receptor Signaling in Cancer

Experimental Protocols: Receptor Modulation Assays

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-spiperone) for binding to the D2 receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 cells).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]-spiperone) and varying concentrations of the THIQ analog.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-